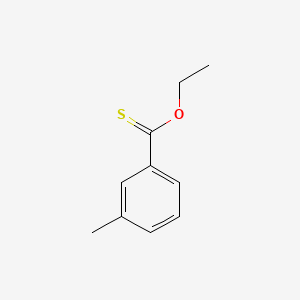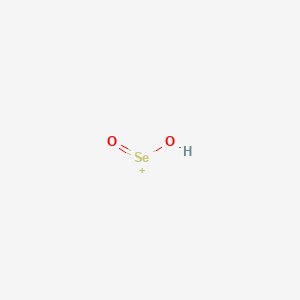
Hydroxy(oxo)selanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxy(oxo)selanium is a selenium-containing compound characterized by the presence of both hydroxy and oxo functional groups. Selenium compounds are known for their unique chemical properties and biological activities, making them valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hydroxy(oxo)selanium can be synthesized through several methods. One common approach involves the oxidation of selenium compounds using hydroperoxides or other oxidizing agents. For instance, selenium dioxide can be reacted with hydrogen peroxide to form this compound under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. . This process can be adapted to produce this compound by incorporating appropriate reaction conditions and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
Hydroxy(oxo)selanium undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form higher oxidation state selenium compounds.
Reduction: It can be reduced to form lower oxidation state selenium compounds.
Substitution: The hydroxy and oxo groups can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, tert-butyl hydroperoxide, and other oxidizing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield selenium oxides, while reduction reactions can produce selenides .
Wissenschaftliche Forschungsanwendungen
Hydroxy(oxo)selanium has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of hydroxy(oxo)selanium involves its ability to donate and accept electrons, making it an effective redox agent. It can interact with various molecular targets, including enzymes and proteins, to modulate their activity. For example, it can enhance the expression of selenoproteins, which play a crucial role in antioxidant defense and immune response .
Vergleich Mit ähnlichen Verbindungen
Hydroxy(oxo)selanium can be compared with other selenium compounds, such as:
Selenium dioxide: A common oxidizing agent used in organic synthesis.
Selenomethionine: An organic selenium compound with antioxidant properties.
This compound is unique due to its dual functional groups, which provide it with versatile chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
63448-56-6 |
|---|---|
Molekularformel |
HO2Se+ |
Molekulargewicht |
111.98 g/mol |
IUPAC-Name |
hydroxy(oxo)selanium |
InChI |
InChI=1S/O2Se/c1-3-2/p+1 |
InChI-Schlüssel |
JPJALAQPGMAKDF-UHFFFAOYSA-O |
Kanonische SMILES |
O[Se+]=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



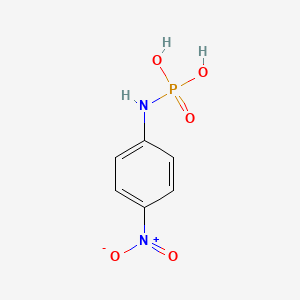
![5-[(4-Nitrophenyl)methylidene]imidazo[2,1-b][1,3]thiazol-6(5H)-one](/img/structure/B14489442.png)
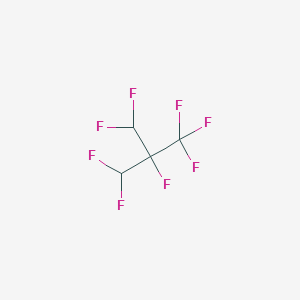

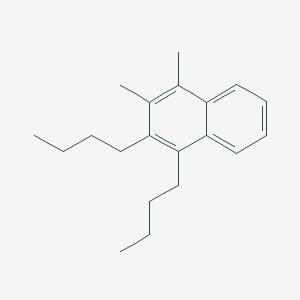
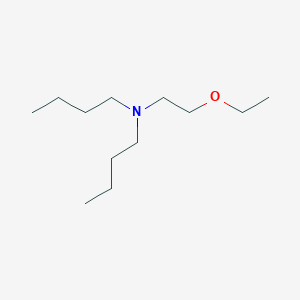

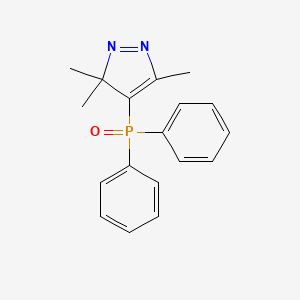
![2',6-Dimethyl[1,1'-biphenyl]-2,4'-diol](/img/structure/B14489499.png)
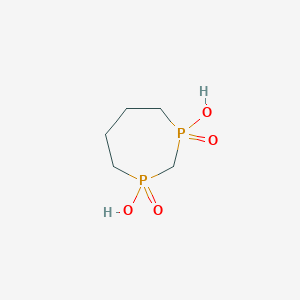
![3-Pyridinecarbonitrile, 5-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-4-methyl-2,6-bis[[3-(2-phenoxyethoxy)propyl]amino]-](/img/structure/B14489507.png)

